molecular formula C7H11N3OS B13261736 6-Amino-5-propyl-2-sulfanylpyrimidin-4-OL

6-Amino-5-propyl-2-sulfanylpyrimidin-4-OL

Cat. No.: B13261736
M. Wt: 185.25 g/mol
InChI Key: PTXWGZIHQKSVOS-UHFFFAOYSA-N
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Description

6-Amino-5-propyl-2-sulfanylpyrimidin-4-OL is a chemical compound with the molecular formula C₇H₁₁N₃OS and a molecular weight of 185.25 g/mol . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. Pyrimidines are significant in various biological processes and have applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-propyl-2-sulfanylpyrimidin-4-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-propyl-2-sulfanylpyrimidin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

6-Amino-5-propyl-2-sulfanylpyrimidin-4-OL has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Amino-5-propyl-2-sulfanylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the context of its use and the specific biological system involved .

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

6-amino-5-propyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C7H11N3OS/c1-2-3-4-5(8)9-7(12)10-6(4)11/h2-3H2,1H3,(H4,8,9,10,11,12)

InChI Key

PTXWGZIHQKSVOS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=S)NC1=O)N

Origin of Product

United States

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